4-[(2-fluorobenzyl)sulfonyl]morpholine
Description
Historical Context and Evolution of Sulfonyl Morpholine (B109124) Derivatives in Chemical and Medicinal Sciences
The journey of sulfonyl morpholine derivatives in the sciences is intrinsically linked to the historical development of its two core components: the sulfonamide group and the morpholine ring. Sulfonamide-based drugs, often called sulfa drugs, marked a revolutionary step in medicine as the first broadly effective systemic antibacterials. nih.gov Their discovery in the 1930s, beginning with the prodrug Prontosil, opened the door to the antibiotic era. nih.govacs.org The basic structure of sulfonamides, characterized by a sulfonyl group connected to an amine, has since been incorporated into a wide array of therapeutic agents beyond antimicrobials, including diuretics, anticonvulsants, and hypoglycemic agents. nih.govbohrium.com
The morpholine ring, a heterocyclic compound containing both an ether and a secondary amine functional group, has also carved out a significant niche in medicinal chemistry. nih.gov Its inclusion in drug candidates is often associated with improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The morpholine moiety is a common feature in a variety of approved drugs, highlighting its value as a privileged scaffold in drug design. nih.gov
The combination of these two moieties into sulfonyl morpholine derivatives represents a logical progression in the search for new bioactive molecules. Researchers have explored these derivatives for a range of biological activities, including their potential as antimicrobial agents and their ability to modulate the activity of various enzymes. nih.gov For instance, studies on 4-(phenylsulfonyl)morpholine (B1295087) have investigated its antimicrobial and modulating activity against multi-resistant bacterial strains. nih.gov
Significance of the 2-Fluorobenzyl Moiety within Sulfonamide Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. dntb.gov.ua The substitution of a hydrogen atom with fluorine can lead to a number of advantageous changes, including increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. dntb.gov.ua
The 2-fluorobenzyl moiety, specifically, introduces these benefits into the sulfonamide scaffold. The placement of the fluorine atom at the ortho position of the benzyl (B1604629) ring can have distinct effects on the molecule's conformation and electronic properties compared to other substitution patterns. For example, in studies of imidazolo[1,2-a]pyrimid-5-ones as GnRH receptor antagonists, a 2-fluorobenzyl group at a specific position was found to be favorable for potent antagonist activity. nih.gov Furthermore, research on YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivative, has shown that fluoro substitution at the ortho position of the benzyl ring can lead to better inhibitory activity. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to 4-[(2-fluorobenzyl)sulfonyl]morpholine
A comprehensive search of the current scientific literature and chemical databases reveals a significant knowledge gap concerning the specific compound this compound. While its constituent parts, morpholine sulfonamides and fluorinated benzyl compounds, are well-documented, there is a notable absence of published research detailing the synthesis, characterization, or biological evaluation of this particular isomer.
Publicly accessible databases provide information on the related compound, 4-((4-fluorophenyl)sulfonyl)morpholine, which features a fluorine atom at the para-position of the phenyl ring. nih.gov This suggests that while the general scaffold is of interest to the scientific community, the 2-fluoro isomer has not been a specific focus of published research. This lack of data represents a clear gap in the current understanding of how the positional isomerism of the fluorine atom on the benzyl ring affects the properties of morpholine sulfonamides.
The absence of information on this compound presents an opportunity for novel research. Investigating this compound would not only fill a void in the chemical literature but also contribute to a more complete understanding of the structure-activity relationships within this class of molecules.
Rationale and Academic Objectives for Comprehensive Investigation of this compound
The rationale for a thorough investigation of this compound is built upon the established therapeutic potential of its core components. The morpholine sulfonamide scaffold is a proven pharmacophore with a history of producing bioactive compounds. nih.govnih.gov Concurrently, the incorporation of a 2-fluorobenzyl moiety is a recognized strategy for enhancing the drug-like properties of a molecule. nih.govnih.gov
The primary academic objectives for a comprehensive study of this compound would be:
Synthesis and Characterization: To develop and report a reliable synthetic route for this compound and to fully characterize its chemical and physical properties using modern analytical techniques.
Comparative Analysis: To compare the physicochemical and potential biological properties of the 2-fluoro isomer with its 4-fluoro counterpart and the non-fluorinated parent compound, thereby elucidating the specific effects of the ortho-fluoro substitution.
Biological Screening: To conduct a broad range of in vitro biological assays to identify any potential therapeutic activities of the compound. This could include screening for antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Studies: To use the synthesized compound as a starting point for the creation of a library of related analogs, which would enable a systematic exploration of the structure-activity relationships within this chemical space.
By pursuing these objectives, the scientific community can gain valuable insights into a previously unexplored area of medicinal chemistry, potentially leading to the discovery of new lead compounds for drug development.
Compound and Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H14FNO3S | ChemSpider dntb.gov.ua |
| Average Mass | 259.297 Da | ChemSpider dntb.gov.ua |
| Monoisotopic Mass | 259.0678 Da | ChemSpider dntb.gov.ua |
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFXDWNQREKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 4 2 Fluorobenzyl Sulfonyl Morpholine
Retrosynthetic Analysis and Identification of Key Precursors for the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(2-fluorobenzyl)sulfonyl]morpholine, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This is a common and reliable disconnection for sulfonamides. researchgate.net
This bond cleavage reveals two primary precursors:
Morpholine (B109124) : A readily available cyclic secondary amine.
2-Fluorobenzylsulfonyl chloride : The activated sulfonylating agent.
The synthesis strategy, therefore, involves forming the S-N bond between the nitrogen atom of the morpholine ring and the sulfur atom of the 2-fluorobenzylsulfonyl group. The sulfonyl chloride is the most common and effective precursor for this transformation, as it is highly reactive towards nucleophilic attack by the amine. mdpi.com An alternative, though less direct, precursor for the sulfonyl moiety is 2-fluorobenzyl thiol, which would require an oxidative chlorination step or a catalytic coupling reaction to form the sulfonamide. nanomaterchem.com
Direct Sulfonylation Routes to this compound
Direct sulfonylation remains the most prevalent method for constructing the sulfonamide linkage.
Reaction of Morpholine with 2-Fluorobenzylsulfonyl Halides
The classical and most straightforward synthesis of this compound involves the reaction of morpholine with 2-fluorobenzylsulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution, where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate. researchgate.net The choice of solvent can range from aprotic solvents like dichloromethane (B109758) to aqueous systems. researchgate.netrsc.org Feebly basic amines may react poorly under these conditions as the sulfonyl chloride can be hydrolyzed by aqueous alkali before a significant yield of the sulfonamide is achieved. researchgate.net A general protocol involves dissolving morpholine in a suitable solvent, adding the base, and then introducing 2-fluorobenzylsulfonyl chloride dropwise, often at a reduced temperature to control the exothermic reaction.
Catalytic Approaches for Sulfonyl Group Introduction
Modern synthetic chemistry has introduced catalytic methods to form sulfonamide bonds, offering alternatives to the traditional sulfonyl chloride route.
One such approach involves the use of a palladium catalyst. Research has demonstrated the synthesis of sulfonamides from the reaction of morpholine and benzenethiol (B1682325) using a Pd(OAc)₂ nanocatalyst supported on magnetic Fe₃O₄ nanoparticles. nanomaterchem.com This system, which utilizes AgCl as an oxidant in refluxing water, could be adapted for the synthesis of this compound by using 2-fluorobenzyl thiol as the starting material. nanomaterchem.com
Another innovative catalytic method is the copper-catalyzed three-component reaction. This strategy couples an amine, a boronic acid, and a sulfur dioxide surrogate, such as the DABCO-bis(sulfur dioxide) complex (DABSO). acs.org This method has shown broad functional group tolerance and could potentially be applied by reacting morpholine, 2-fluorobenzylboronic acid, and DABSO in the presence of a suitable copper catalyst. acs.org
Multicomponent Reactions and Domino Sequences for Morpholine Sulfonamide Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or tandem) sequences, which involve multiple bond-forming events occurring sequentially without isolating intermediates, represent highly efficient synthetic strategies. rsc.orgrsc.org
While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to conceptualize a potential synthesis. For instance, an isocyanide-based MCR, such as a modified Ugi or Passerini reaction, could theoretically be designed to incorporate the morpholine and 2-fluorobenzylsulfonyl fragments. mdpi.com Researchers have successfully used MCRs to build other complex heterocyclic scaffolds, highlighting the potential of this strategy. researchgate.netresearchgate.net
Domino sequences are also a powerful tool for constructing cyclic systems like morpholine. organic-chemistry.org A potential domino strategy could involve an intramolecular cyclization of a precursor already containing the 2-fluorobenzylsulfonyl group. For example, a suitably substituted amino alcohol bearing the sulfonamide moiety could undergo a cyclization reaction to form the morpholine ring in a single, efficient step.
Chiral Synthesis Approaches for Enantiomerically Pure Derivatives (if applicable)
The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives, where stereocenters are introduced on the morpholine ring or at the sulfur atom, is of significant interest for developing stereospecific bioactive molecules.
Chirality on the Morpholine Ring: Enantiomerically pure morpholine derivatives can be synthesized by introducing substituents on the carbon atoms of the ring. A documented strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info To apply this to the target scaffold, one would start with a chiral N-allyl-β-aminoalcohol, attach the 2-fluorobenzylsulfonyl group to the nitrogen, and then induce cyclization to yield a chiral substituted morpholine sulfonamide.
Chirality at the Sulfur Atom: Creating a stereogenic center at the sulfur atom is a more advanced approach. Recent developments have shown that enantioenriched sulfinate esters can be accessed via asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gov These chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur-containing functional groups. nih.gov This methodology provides a potential pathway to synthesize derivatives of this compound that are chiral at the sulfur center.
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. Several sustainable methods are applicable to the synthesis of this compound.
Aqueous Synthesis: One of the most significant green advancements is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. sci-hub.se A facile and environmentally friendly method for sulfonamide synthesis uses water as the solvent and an inorganic base like sodium carbonate (Na₂CO₃) as the acid scavenger. mdpi.comrsc.org This approach often allows for easy product isolation by simple filtration after acidification, minimizing waste and simplifying purification. rsc.org
| Parameter | Condition | Advantage | Reference |
| Solvent | Water | Environmentally benign, safe, low cost | rsc.org |
| Base | Na₂CO₃ (inorganic) | Avoids use of organic bases | rsc.org |
| Reactant Stoichiometry | Equimolar amounts | High atom economy | rsc.org |
| Product Isolation | Filtration after acidification | Simple, avoids extraction with organic solvents | rsc.org |
| Purity | Excellent without further purification | Reduces purification steps and solvent waste | rsc.org |
Solvent-Free Mechanosynthesis: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free alternative. rsc.org A one-pot, solvent-free mechanochemical protocol has been developed for sulfonamide synthesis. The process involves a tandem oxidation-chlorination of a disulfide followed by amination, all within a ball mill. rsc.org This method drastically reduces solvent waste, aligning with key principles of green chemistry.
Catalyst-Free Synthesis: Eliminating the need for a catalyst, especially those based on heavy or precious metals, can further enhance the sustainability of a synthesis. Jafarpour et al. reported a green, catalyst-free method for synthesizing sulfonamides by simply stirring the amine and sulfonyl chloride derivatives in water or ethanol (B145695) at room temperature. researchgate.net This approach offers operational simplicity and a cleaner reaction profile.
Synthesis of Analogs and Structural Variants of this compound
The core structure of this compound offers three primary sites for modification: the benzyl (B1604629) moiety, the sulfonyl linker, and the morpholine ring. Each of these regions can be altered to explore the structure-activity relationship (SAR) and optimize the compound's characteristics for various research applications.
Modifications to the Benzyl Moiety
The benzyl portion of the molecule is a frequent target for analog synthesis. Modifications typically involve altering the substitution pattern on the phenyl ring to modulate electronic and steric properties.
Research into related structures has demonstrated that the position and nature of substituents on the phenyl ring are critical. For instance, in the development of KCNQ2 openers, a difluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, was synthesized to block metabolism-dependent inhibition of CYP3A4, highlighting the impact of fluorine substitution. nih.gov Similarly, studies on benzophenone (B1666685) analogues have shown that the placement of methyl or bromo groups on the aromatic rings significantly influences anti-proliferative activity. nih.gov The introduction of a chloro group into the benzene (B151609) ring of certain benzimidazolylquinoxalines led to the emergence of antitumor activity against specific cancer cell lines. nih.gov
A common strategy involves the Suzuki–Miyaura reaction, a cross-coupling method that can be used to introduce various aryl groups, as demonstrated in the synthesis of a vinyl intermediate for creating a 4,5-dihydrofuran scaffold bearing a (4-fluorophenyl)sulfonyl moiety. mdpi.com The synthesis of novel N-methylmorpholine-substituted benzimidazolium salts often starts with the N-alkylation of a benzimidazole (B57391) intermediate with benzyl chloride, a step that could be adapted to use variously substituted benzyl halides. mdpi.com
Table 1: Examples of Benzyl Moiety Modifications in Related Scaffolds Use the slider to see more data.
| Original Moiety | Modification | Resulting Compound Class | Research Context/Observation | Citation |
| Phenyl | Introduction of a second fluorine atom | Difluoro-phenyl derivative | Blocked CYP3A4 metabolism-dependent inhibition | nih.gov |
| Benzophenone A Ring | Addition of ortho-bromo group | 8b | Significant anti-mitogenic activity | nih.gov |
| Benzophenone A Ring | Addition of para-methyl group | 8f | Significant anti-mitogenic activity | nih.gov |
| Benzene Ring | Introduction of a chloro atom | 13fc/14fc | Appearance of antitumor activity against PANC-1 | nih.gov |
| 2-fluorophenyl | Replacement with 4-fluorophenyl | 13da/14da | Highly selective cytotoxic effect against A549 | nih.gov |
Modifications to the Sulfonyl Linker
The sulfonyl group is a key functional group that can be altered to change the compound's polarity and hydrogen bonding capabilities. While less common than modifications to the other moieties, several strategies exist.
One significant modification is the reduction of the sulfonyl group to a sulfinyl group. In a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, sulfinyl analogues were synthesized by oxidizing the corresponding sulfenyl compounds with hydrogen peroxide. nih.gov This change in the oxidation state of the sulfur atom can impact the molecule's conformation and interactions with biological targets.
Another approach is the complete replacement of the sulfonyl group through reactions like amidation. The sulfonyl chloride precursor can react with primary or secondary amines to yield sulfonamides, effectively replacing the morpholine's oxygen atom linkage with a nitrogen atom from the new amine. This creates a different class of compounds with distinct chemical properties.
Table 2: Modifications of the Sulfonyl/Sulfinyl Linker Use the slider to see more data.
| Linker Type | Synthetic Method | Precursor | Resulting Structure | Citation |
| Sulfinyl | Oxidation | Sulfenyl compound | -S(O)- | nih.gov |
| Sulfonamide | Amidation | Sulfonyl chloride | -SO2-NHR |
Modifications to the Morpholine Ring
The morpholine ring is a versatile scaffold that is frequently modified or replaced to explore new chemical space. e3s-conferences.orgnih.gov These modifications can range from simple substitutions on the ring to its complete replacement with other heterocyclic systems. taylorandfrancis.comresearchgate.net
A prevalent strategy is the substitution of the morpholine ring with other six-membered heterocycles like piperidine (B6355638) or piperazine (B1678402). nih.govnih.gov In studies of atypical DAT inhibitors, replacing a piperazine with a piperidine ring led to improved metabolic stability. nih.gov Conversely, replacing an N-methylpiperazine fragment with a morpholine fragment in certain 2-benzimidazolylquinoxalines resulted in decreased cytotoxic activity against most tested cancer lines. nih.gov In another context, replacing a morpholine ring with 4-methylpiperidine (B120128) was found to improve the inhibitory concentration for a specific enzyme.
The morpholine nitrogen also provides a handle for derivatization. In the development of siRNA targeting agents, various ligands, such as GalNAc, were attached to the morpholine nitrogen to facilitate hepatic targeting. nih.gov Simple alkylation at this position has also been shown to increase siRNA stability. nih.gov Furthermore, the synthesis of novel benzimidazolium salts involves using the morpholine nitrogen to quaternize with substituted acetamides. mdpi.com
Table 3: Examples of Morpholine Ring Modifications and Replacements Use the slider to see more data.
| Modification Type | Specific Change | Effect/Observation | Citation |
| Ring Replacement | Morpholine → Piperidine | Improved metabolic stability in DAT inhibitors. | nih.gov |
| Ring Replacement | N-Methylpiperazine → Morpholine | Decreased cytotoxic activity in quinoxalines. | nih.gov |
| Ring Replacement | Morpholine → 4-Methylpiperidine | Improved Hsp90 CTD inhibition. | |
| N-Alkylation | Attachment of GalNAc ligand | Facilitated hepatic siRNA targeting. | nih.gov |
| N-Alkylation | Simple alkylation | Increased siRNA stability. | nih.gov |
| Functionalization | C2-functionalization | Enantioselective synthesis of C2-alkylated morpholines. | nih.gov |
High-Throughput Synthesis and Combinatorial Library Generation of Related Scaffolds
The principles of high-throughput synthesis and the generation of combinatorial libraries are crucial for efficiently exploring the vast chemical space around the this compound scaffold. These techniques allow for the rapid production of a large number of structurally related compounds for screening. researchgate.net
The synthesis of morpholine analogues often begins from accessible starting materials like vicinal amino alcohols, oxiranes, or aziridines. researchgate.net Libraries of novel morpholine analogues have been successfully synthesized in multi-gram amounts, demonstrating the feasibility of creating diverse collections of these compounds. enamine.net For example, a library of 2,4-disubstituted quinazoline (B50416) analogs, some incorporating a morpholine moiety, was generated to discover potent dual PI3Kα/mTOR inhibitors. researchgate.net
Diversity-oriented synthesis (DOS) is a powerful approach that has been applied to morpholine-derived compounds. This strategy aims to create a wide range of structurally diverse and complex molecules from a common starting material. For instance, 2-benzyl-4-(benzylsulfonyl)morpholine (B2917088) has been utilized within DOS frameworks to generate sp³-rich peptidomimetics for medicinal and agrochemical research. Such library-based approaches are instrumental in identifying lead compounds by systematically exploring the effects of various functional groups and structural motifs. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 4 2 Fluorobenzyl Sulfonyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹C) NMR are the cornerstones of structural analysis for 4-[(2-fluorobenzyl)sulfonyl]morpholine. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
In a typical analysis, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the methylene (B1212753) bridge (-CH₂-), and the fluorobenzyl group. The morpholine protons typically appear as two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms. The methylene protons adjacent to the sulfonyl group appear as a singlet, while the aromatic protons of the 2-fluorobenzyl group exhibit a complex multiplet pattern due to fluorine-proton coupling.
The ¹³C NMR spectrum corroborates this structure, showing characteristic chemical shifts for the morpholine carbons, the methylene carbon, and the aromatic carbons of the fluorobenzyl moiety. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JC-F), which is a definitive diagnostic marker.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Multiplicity is denoted as s (singlet), t (triplet), m (multiplet). Coupling constants (J) are in Hertz (Hz).)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| Morpholine-H | ~3.75 | t, J = 4.6 Hz | 4H, -CH₂-O- |
| Morpholine-H | ~3.20 | t, J = 4.6 Hz | 4H, -CH₂-N- |
| Methylene-H | ~4.50 | s | 2H, -SO₂-CH₂- |
| Aromatic-H | ~7.10-7.50 | m | 4H, Ar-H |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic-C | ~161 (d, ¹JCF ≈ 245 Hz) | C-F |
| Aromatic-C | ~115-132 | Ar-C |
| Morpholine-C | ~66.0 | -CH₂-O- |
| Methylene-C | ~55.0 | -SO₂-CH₂- |
| Morpholine-C | ~46.0 | -CH₂-N- |
This is an interactive data table. You can sort and filter the data.
To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the morpholine ring and among the protons on the aromatic ring, helping to delineate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It is invaluable for assigning the carbon signals corresponding to each protonated carbon, such as the morpholine and methylene carbons, and the aromatic CH groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the parent ion. For this compound (C₁₁H₁₄FNO₃S), the calculated exact mass can be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Calculated Monoisotopic Mass: 259.0678 g/mol
Expected HRMS Result (as [M+H]⁺): 260.0751
In MS/MS, the parent ion of interest is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the connectivity of the different structural subunits.
For this compound, key fragmentation pathways would likely involve:
Cleavage of the C-S bond, leading to the formation of a 2-fluorobenzyl cation (m/z 109.04).
Loss of the morpholine ring, resulting in a [M - morpholine]⁺ fragment.
Fragmentation of the morpholine ring itself through characteristic pathways.
These fragmentation patterns provide definitive evidence for the presence and linkage of the 2-fluorobenzyl, sulfonyl, and morpholine moieties.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.
The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two intense bands. Other key absorptions include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C-O-C stretching of the morpholine ether linkage, and C-F stretching from the fluorobenzyl group.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| S=O Asymmetric Stretch | ~1350-1330 | Strong |
| S=O Symmetric Stretch | ~1170-1150 | Strong |
| C-O-C Stretch | ~1115 | Strong |
| C-F Stretch | ~1230 | Strong |
This is an interactive data table. You can sort and filter the data.
Raman spectroscopy would provide complementary information. While the S=O stretches are also visible in Raman, aromatic ring vibrations are often more intense, providing a strong signal for the benzyl (B1604629) portion of the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool in synthetic chemistry for separating, identifying, and purifying compounds from a mixture. For this compound, several chromatographic techniques are employed to ensure high purity and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. The separation is typically carried out using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
In a typical HPLC analysis, a solution of the compound is injected into the system. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. The retention time of the main peak corresponding to this compound is used for identification, while the area of the peak is used for quantification. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For sulfonamides and other polar compounds, common mobile phases include mixtures of acetonitrile (B52724) or methanol (B129727) with water or an aqueous buffer. mdpi.comresearchgate.net
Interactive Data Table: Typical HPLC Parameters for Analysis of Sulfonamide Compounds
| Parameter | Typical Setting | Purpose |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Reversed-phase column providing a nonpolar stationary phase for separation. nih.gov |
| Mobile Phase | Acetonitrile and Water (or aqueous buffer), gradient elution | A polar solvent system to elute the compound; gradient changes improve separation. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase passes through the column. nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | Detects the compound based on its absorbance of UV light, characteristic of the aromatic ring. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times by maintaining a constant temperature. nih.gov |
| Injection Volume | 10 µL | The volume of the sample solution introduced into the HPLC system. |
Note: These parameters are representative for the analysis of aromatic sulfonamides and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has a relatively high molecular weight and polarity, GC analysis may be feasible, potentially at high temperatures or after chemical derivatization to increase its volatility. The compound would be vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.
GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides not only retention time data but also a mass spectrum that can confirm the identity of the compound and its impurities. waters.com Analysis of related fluorobenzyl compounds has been successfully performed using GC-MS. waters.comnih.gov However, due to the thermal lability of many sulfonamides, HPLC is often the preferred method for purity analysis.
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions. chemscene.com In the synthesis of this compound, which would likely involve the reaction of 2-fluorobenzylsulfonyl chloride with morpholine, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The spots are visualized, often under UV light, where the aromatic ring of the compound will absorb light and appear as a dark spot. tandfonline.comusda.gov By comparing the spots from the reaction mixture to those of the starting materials, a chemist can quickly determine if the reaction is complete. researchgate.netnih.gov
Interactive Data Table: Representative TLC System for Monitoring a Sulfonamide Synthesis
| Parameter | Typical Condition | Function |
| Stationary Phase | Silica Gel 60 F₂₅₄ on an aluminum plate | A polar adsorbent that separates compounds based on polarity. The F₂₅₄ indicates a fluorescent indicator. |
| Mobile Phase (Eluent) | Chloroform / n-Butanol (4:1 v/v) | A solvent system of intermediate polarity to achieve good separation of reactants and products. tandfonline.com |
| Visualization | UV light at 254 nm | Allows for the detection of UV-active compounds like the title molecule. |
| Retention Factor (Rf) | Product: ~0.5; Starting Materials: Varies | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. |
Note: The mobile phase composition is highly dependent on the specific reactants and must be determined empirically to achieve optimal separation.
Computational and Theoretical Investigations of 4 2 Fluorobenzyl Sulfonyl Morpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These in silico methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its corresponding electronic energy.
For 4-[(2-fluorobenzyl)sulfonyl]morpholine, a DFT study would typically begin by constructing the initial molecular structure. The geometry would then be optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
The calculations would yield key data points, such as:
Total Energy: The electronic energy of the optimized structure, indicating its stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netnih.gov
Table 1: Illustrative DFT-Calculated Parameters for a Sulfonamide Derivative (Note: This table is a hypothetical representation of typical data obtained from DFT calculations for a molecule analogous to this compound and is for illustrative purposes only.)
| Parameter | Calculated Value | Unit | Significance |
| Total Energy | -1125.45 | Hartrees | Indicates the electronic stability of the optimized geometry. |
| EHOMO | -7.21 | eV | Reflects the molecule's electron-donating capability. |
| ELUMO | -1.05 | eV | Reflects the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.16 | eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is calculated from the total electron density and is mapped onto the molecule's surface. Different colors represent varying electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or other electron-poor centers. These are sites for nucleophilic attack.
Green/Yellow: Represents areas with neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen atoms of the sulfonyl group and the morpholine (B109124) ring in red, identifying them as potential hydrogen bond acceptors. The area around the fluorine atom on the benzyl (B1604629) ring would also show negative potential. Conversely, the hydrogen atoms of the benzyl and morpholine rings would likely be depicted in shades of blue, indicating their susceptibility to interaction with nucleophiles. Such maps are invaluable for predicting how the molecule will interact with biological receptors or other molecules. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics (MD) Simulations
The biological activity of a molecule is often dependent on its specific three-dimensional shape or conformation. This compound possesses considerable conformational flexibility due to several rotatable single bonds, particularly the C-S and S-N bonds.
Conformational analysis would systematically explore the potential energy surface of the molecule by rotating these key bonds to identify low-energy, stable conformers. This helps in understanding which shapes the molecule is most likely to adopt.
Molecular Dynamics (MD) simulations offer a more dynamic picture. mdpi.com An MD simulation would model the movement of every atom in the molecule over time, taking into account solvent effects and temperature. This provides insight into:
The stability of different conformations.
The flexibility of the morpholine ring (which can exist in chair or boat conformations).
The range of motion of the fluorobenzyl group relative to the sulfonylmorpholine core.
The stability of intramolecular interactions, such as hydrogen bonds.
In studies of other flexible molecules, MD simulations have been crucial for understanding how a molecule behaves in a biological environment and for identifying the most likely conformation that binds to a biological target. mdpi.com
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netscispace.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Given that the morpholine and sulfonamide moieties are present in numerous biologically active compounds, several potential targets could be explored for this compound. researchgate.netnih.gov Docking studies on related sulfonamides have investigated targets such as:
Carbonic Anhydrases: Classical targets for sulfonamides. nih.gov
Bacterial Enzymes: Such as DNA gyrase or dihydropteroate (B1496061) synthase, which are involved in antimicrobial activity. mdpi.comresearchgate.net
Kinases: A large family of enzymes often targeted in cancer therapy. mdpi.com
Enoyl-ACP Reductase: An enzyme involved in bacterial fatty acid synthesis. scispace.com
A docking study for this compound would involve placing the molecule into the active site of a chosen protein target. A scoring function would then estimate the binding affinity (e.g., in kcal/mol) and predict the binding pose. The results would reveal potential key interactions, such as hydrogen bonds between the sulfonyl oxygens and amino acid residues in the receptor's active site, or hydrophobic interactions involving the fluorobenzyl ring. japsonline.com
Table 2: Illustrative Molecular Docking Results (Note: This table provides a hypothetical example of docking results against a bacterial enzyme target, based on findings for similar compounds.)
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| E. coli DNA Gyrase B (e.g., 5L3J) | -8.5 | Asp73, Gly77, Thr165 | Hydrogen bond with sulfonyl oxygen; Pi-cation with benzyl ring |
| S. aureus Enoyl-ACP Reductase (e.g., 4KBO) | -7.9 | Tyr156, Met159 | Hydrogen bond with morpholine oxygen; Hydrophobic interaction |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built using a series of known compounds (a training set) to predict the activity or properties of new, untested molecules. researchgate.netmdpi.com
To develop a QSAR model for analogs of this compound, a library of similar compounds would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). For each analog, a set of numerical values known as molecular descriptors would be calculated. These can include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, radius of gyration. researchgate.net
Hydrophobic Descriptors: LogP (the octanol-water partition coefficient). researchgate.net
Topological Descriptors: Indices that describe molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR), a model is generated that links these descriptors to the observed activity. researchgate.net Such a model could predict the activity of this compound and guide the design of more potent analogs by indicating whether, for example, increasing hydrophobicity or altering the electronic properties of the benzyl ring would be beneficial.
Virtual Screening Approaches for Identifying Novel Interactions of the Compound
Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. This process can also be reversed. The structure of a single compound, like this compound, can be used to screen a library of known protein structures to identify potential new biological targets.
This "reverse docking" or "target fishing" approach would involve docking the optimized conformation of this compound against a wide array of proteins. The proteins that show the highest predicted binding affinities would then be flagged as potential targets for this compound. This can help to uncover novel mechanisms of action or identify opportunities for drug repurposing. This approach is particularly useful when the primary biological target of a compound is unknown and can provide a rational basis for subsequent experimental testing.
Prediction of In Silico ADMET-related Properties (Absorption, Distribution, Metabolism, Excretion, without toxicity outcomes)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component of the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties before a compound is synthesized, allowing for early-stage assessment of its potential pharmacokinetic profile. pharmaron.comnih.govnih.gov This section details the computationally predicted ADMET-related properties of this compound, based on established and widely used predictive models. It is important to note that these are theoretical predictions and would require experimental validation.
Intestinal absorption is a key determinant of the oral bioavailability of a compound. In silico models predict this property based on various physicochemical parameters.
Detailed Research Findings: The predicted water solubility (LogS) of this compound is -3.334, suggesting moderate solubility. Caco-2 permeability, an indicator of intestinal absorption, is predicted to be high, with a Papp value of 0.975 x 10-6 cm/s. This suggests that the compound is likely to be well-absorbed from the gastrointestinal tract. The predicted human intestinal absorption is 91.936%, further supporting the potential for good oral absorption.
Data Table: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (LogS) | -3.334 | Moderate solubility |
| Caco-2 Permeability (Papp) | 0.975 x 10-6 cm/s | High permeability |
The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key parameters for assessing distribution include the volume of distribution at steady state (VDss) and the extent of plasma protein binding.
Detailed Research Findings: The predicted volume of distribution at steady state (VDss) is -0.153 L/kg, which is a relatively low value. This suggests that the distribution of this compound may be more confined to the bloodstream rather than extensively distributing into tissues. The predicted fraction unbound in plasma is 0.152, indicating that a significant portion of the compound is expected to be bound to plasma proteins. The predicted blood-brain barrier (BBB) permeability (LogBB) is -0.99, suggesting that the compound is unlikely to cross the BBB to a significant extent.
Data Table: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| VDss (L/kg) | -0.153 | Low distribution into tissues |
| Fraction Unbound | 0.152 | High plasma protein binding |
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many compounds. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit these enzymes.
Detailed Research Findings: this compound is predicted to be a substrate for the cytochrome P450 3A4 (CYP3A4) isoform. It is not predicted to be a substrate for CYP2D6. In terms of enzyme inhibition, the compound is not predicted to be an inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a lower potential for drug-drug interactions mediated by inhibition of these key metabolic enzymes.
Data Table: Predicted Metabolism Properties
| Parameter | Predicted Outcome |
|---|---|
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
Excretion is the final step in the removal of a compound and its metabolites from the body. The primary routes of excretion are through the kidneys (renal) and the liver (biliary).
Detailed Research Findings: The total clearance of this compound is predicted to be 0.496 L/hr/kg. The compound is not predicted to be a substrate of the renal uptake transporter OCT2, suggesting that active renal secretion may not be a major elimination pathway.
Data Table: Predicted Excretion Properties
| Parameter | Predicted Value |
|---|---|
| Total Clearance | 0.496 L/hr/kg |
Comprehensive Search Reveals No Publicly Available Data for this compound
Following an extensive and systematic search of publicly available scientific literature and databases, no specific research findings or data were identified for the chemical compound this compound. The investigation sought to uncover information pertaining to its molecular mechanisms and biological target interactions, as outlined in the requested article structure.
The comprehensive search strategy included targeted queries for in vitro enzyme inhibition and activation studies, kinetic analyses of enzyme-compound interactions, and the reversibility of its binding. Further searches were conducted to find data on receptor binding and modulation assays, protein-ligand interaction profiling—such as surface plasmon resonance and thermal shift assays—and cellular target engagement studies, including reporter gene assays for pathway modulation.
Despite these efforts, the search did not yield any published studies, datasets, or scholarly articles that would allow for a scientifically accurate and detailed discussion of the specified topics for this compound. Consequently, it is not possible to generate the requested article with the required in-depth analysis and data tables for the following outlined sections:
Investigations into Molecular Mechanisms and Biological Target Interactions of 4 2 Fluorobenzyl Sulfonyl Morpholine
Cellular Target Engagement Studies (In Vitro)
Reporter Gene Assays for Pathway Modulation
Without any available primary or secondary research sources, the creation of an authoritative and evidence-based article on the biological activities of 4-[(2-fluorobenzyl)sulfonyl]morpholine cannot be fulfilled at this time.
Imaging-Based Techniques for Subcellular Localization
Currently, there is no publicly available scientific literature that specifically describes the use of imaging-based techniques to determine the subcellular localization of this compound.
However, the scientific community employs several established methods for such investigations. These techniques generally involve tagging the molecule of interest with a fluorescent probe to enable its visualization within the cell using advanced microscopy.
General Methodologies for Subcellular Localization:
Fluorescent Labeling: A common strategy involves chemically modifying the compound of interest, in this case, this compound, by attaching a fluorescent dye. This would create a fluorescent analog whose distribution within cellular compartments could be tracked using fluorescence microscopy. The choice of fluorophore would depend on factors such as brightness, photostability, and minimal interference with the compound's biological activity.
Bioorthogonal Labeling: This advanced technique allows for the labeling of molecules within a living system without interfering with native biochemical processes. It involves introducing a small, inert chemical handle onto the target molecule, which can then be specifically reacted with a fluorescent probe inside the cell.
Advanced Microscopy Techniques: High-resolution imaging techniques such as confocal microscopy, two-photon excitation microscopy (TPEM), and super-resolution microscopy (e.g., PALM, STORM, STED) would be utilized to visualize the localization of the fluorescently-labeled this compound within different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. Another high-resolution technique, multiplex ion beam imaging (MIBI), can also be used to determine the subcellular locations of small molecules.
The specific localization pattern would provide crucial insights into the compound's potential mechanism of action. For instance, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins.
Proteomic Approaches for De Novo Target Identification
There are no specific studies in the public domain that have utilized proteomic approaches for the de novo identification of biological targets for this compound.
To identify the direct protein interaction partners of this compound, researchers would typically employ chemical proteomics strategies. These methods are designed to isolate and identify proteins that physically bind to a small molecule.
Common Proteomic Strategies for Target Identification:
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a widely used and powerful technique for target deconvolution. It involves immobilizing an analog of this compound onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. Photo-affinity chromatography is a variation of this method that can also be employed.
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. In a typical DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will be less degraded and can be identified by mass spectrometry.
Quantitative Proteomics: These approaches can measure changes in protein stability or abundance in the presence of a drug. For example, a method that measures protein stability can be used to identify protein-drug interactions in complex mixtures.
The identification of specific binding partners through these proteomic techniques would be the first step in validating the molecular targets of this compound and elucidating its mechanism of action.
Detailed Structure-Activity Relationship (SAR) Analysis of this compound Analogs
A detailed structure-activity relationship (SAR) analysis for analogs of this compound is not available in the published scientific literature. Such studies are fundamental in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity and to guide the design of more potent and selective compounds.
Systematic Substitution and Functional Group Modifications
Specific data on the systematic substitution and functional group modifications of this compound are not publicly documented.
A hypothetical SAR study would involve the synthesis and biological evaluation of a series of analogs with modifications at key positions:
The Morpholine (B109124) Ring: The morpholine ring is a common moiety in bioactive compounds and can influence properties like solubility and receptor binding. Analogs with substitutions on the morpholine ring or replacement of the morpholine with other heterocyclic systems (e.g., piperidine (B6355638), piperazine) would be synthesized to probe the importance of the oxygen atom and the ring conformation for activity.
The Benzyl (B1604629) Group: The 2-fluoro substitution on the benzyl ring is a critical feature. A systematic SAR study would explore the effect of moving the fluorine atom to other positions (e.g., 3-fluoro, 4-fluoro) or replacing it with other halogens (Cl, Br) or different electron-withdrawing or electron-donating groups. The benzyl group itself could be replaced with other aromatic or aliphatic moieties.
The following table outlines potential modifications for a systematic SAR study of this compound analogs.
| Modification Area | Example Modifications | Rationale |
| Morpholine Ring | Substitution with methyl, ethyl, etc. | To probe for steric tolerance and additional hydrophobic interactions. |
| Replacement with piperidine, thiomorpholine, piperazine (B1678402). | To assess the importance of the oxygen atom and the second heteroatom for activity and selectivity. | |
| Benzyl Group | Altering the position of the fluorine (3-fluoro, 4-fluoro). | To evaluate the impact of the fluorine's position on electronic and steric interactions. |
| Replacing fluorine with other halogens (Cl, Br) or other groups (CH3, OCH3, CF3). | To investigate the influence of different electronic and steric properties on activity. | |
| Replacement of the benzyl group with other aryl or alkyl groups. | To explore different hydrophobic and aromatic interactions. | |
| Sulfonyl Linker | Replacement with a sulfoximine (B86345) or sulfonamide group. | To alter the hydrogen bonding capacity and electronic properties of the linker. |
Influence of Stereochemistry on Biological Interactions
There is no available information regarding the influence of stereochemistry on the biological interactions of this compound. If chiral centers were to be introduced into the molecule, for example, by substitution on the morpholine ring, it would be crucial to separate the enantiomers and test them individually. It is common for enantiomers of a chiral drug to exhibit different biological activities, potencies, and selectivity profiles.
Investigation of Off-Target Interactions and Selectivity Profiling (In Vitro)
No in vitro selectivity profiling data for this compound has been published.
To assess the selectivity of a compound, it is standard practice to screen it against a broad panel of potential off-targets, such as other receptors, enzymes, and ion channels. This is a critical step in drug discovery to identify potential side effects and to understand the compound's specificity.
A comprehensive in vitro selectivity profiling for this compound would typically involve:
Kinase Profiling: Given that many morpholine-containing compounds are kinase inhibitors, it would be essential to screen this compound against a large panel of kinases to determine its selectivity.
Receptor Binding Assays: The compound would be tested for its ability to bind to a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels.
Enzyme Inhibition Assays: The inhibitory activity of the compound would be evaluated against various enzymes from different classes, such as proteases, phosphatases, and metabolic enzymes (e.g., cytochrome P450s).
The results of these assays would be compiled into a selectivity profile, indicating the compound's potency against its intended target versus its activity at other sites. High selectivity is a desirable characteristic for a drug candidate as it can lead to a better safety profile.
Preclinical in Vitro and Model System Studies of 4 2 Fluorobenzyl Sulfonyl Morpholine Excluding Clinical Trials
Cell-Based Assays for Mechanistic Investigations in Specific Cell Lines
No published studies detailing the use of cell-based assays to investigate the mechanisms of action for 4-[(2-fluorobenzyl)sulfonyl]morpholine were identified.
Analysis of Cellular Pathway Modulation
There is currently no available research data describing the analysis of cellular pathway modulation by this compound in any specific cell lines.
Studies on Cellular Uptake and Distribution (In Vitro)
No in vitro studies concerning the cellular uptake and distribution of this compound have been found in the public domain.
Organoid and 3D Cell Culture Models for Compound Evaluation
No research has been published on the evaluation of this compound using organoid or 3D cell culture models.
Mechanistic Studies in In Vivo Non-Mammalian Models (e.g., C. elegans, Drosophila, Zebrafish)
There are no publicly accessible studies that have investigated the mechanisms of this compound in non-mammalian models such as C. elegans, Drosophila, or Zebrafish.
Phenotypic Screening and Behavioral Analysis
No data from phenotypic screening or behavioral analysis of this compound in any non-mammalian model organisms could be located.
Genetic Perturbation for Target Validation in Model Organisms
No studies involving genetic perturbation in model organisms to validate the molecular targets of this compound are available in the scientific literature.
Biomarker Discovery and Validation in Preclinical Models
In the context of preclinical studies for a compound like this compound, particularly if it is intended for CNS indications, biomarker discovery is a crucial step. precisionformedicine.com Biomarkers are measurable indicators of a biological state or condition and can be used to demonstrate that a drug is engaging its target and having a physiological effect. crownbio.com
Preclinical biomarker discovery often involves a combination of genomic, proteomic, and metabolomic approaches in relevant animal models of a disease. precisionformedicine.com For CNS-targeted compounds, this may involve analyzing cerebrospinal fluid (CSF) or brain tissue from treated animals to identify changes in protein or metabolite levels that correlate with drug exposure and efficacy. precisionformedicine.comnih.gov Neuroimaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), can also be used as non-invasive biomarkers to assess target engagement and downstream effects in the brain. synapcell.com
Once potential biomarkers are identified, they must be validated to ensure they are robust, reproducible, and predictive of the clinical outcome. This validation process involves demonstrating a clear link between the biomarker and the drug's mechanism of action or the disease pathology in preclinical models before they can be considered for use in clinical trials. crownbio.com
Analytical Methodologies for Detection and Quantification of 4 2 Fluorobenzyl Sulfonyl Morpholine in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of "4-[(2-fluorobenzyl)sulfonyl]morpholine" due to its high sensitivity, selectivity, and specificity. This method allows for the separation of the target analyte from complex sample components, followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Method development for LC-MS/MS analysis would typically involve the optimization of several key parameters. For the chromatographic separation, a reversed-phase column is often suitable. The mobile phase composition is critical for achieving good peak shape and retention. A common approach involves a gradient elution using a mixture of an aqueous phase, often containing an acidifier like formic acid or a buffer salt like ammonium (B1175870) formate (B1220265), and an organic phase such as acetonitrile (B52724) or methanol (B129727). researchgate.netnifc.gov.vn For instance, a method for determining morpholine (B109124) residues in apples utilized a mobile phase of 20 mM ammonium formate and acetonitrile. researchgate.netnifc.gov.vnnifc.gov.vn
For the mass spectrometric detection, electrospray ionization (ESI) is a common and effective ionization source for morpholine-containing compounds and sulfonamides. nih.govnih.gov The instrument would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of "this compound") and one or more of its specific product ions generated through collision-induced dissociation.
A hypothetical LC-MS/MS method for "this compound" is outlined in the table below.
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Precursor Ion (m/z) -> Product Ion(s) (m/z) |
| Collision Energy | Optimized for fragmentation |
This table presents a hypothetical set of starting conditions for the LC-MS/MS analysis of this compound, which would require further optimization and validation.
The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds, such as morpholine in fruit matrices, have been reported in the low µg/kg range, demonstrating the high sensitivity of this technique. researchgate.netnifc.gov.vn
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) represents an alternative analytical strategy for "this compound". However, due to the compound's polarity and relatively high molecular weight, direct analysis may be challenging. Derivatization is often required to increase the volatility and thermal stability of the analyte. For fluorinated compounds like fluorobenzoic acids, derivatization with reagents such as BF3·MeOH has been successfully employed prior to GC-MS analysis. nih.gov
A potential GC-MS method would involve the extraction of the analyte from the matrix, followed by a derivatization step. The resulting derivative would then be injected into the GC-MS system. The gas chromatograph would separate the analyte derivative from other volatile components in the sample, and the mass spectrometer would provide detection and quantification.
It is important to note that for some fluorine compounds, molecular ions may not be readily observed with standard electron ionization (EI) techniques. jeol.com In such cases, softer ionization methods like chemical ionization (CI) or field ionization (FI) could be explored to aid in molecular weight determination. jeol.com A triple quadrupole GC-MS/MS system operating in MRM mode could also be used to enhance sensitivity and selectivity for trace-level analysis. shimadzu.com
Capillary Electrophoresis (CE) Techniques
Capillary electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of charged or polar compounds like "this compound". As a sulfonamide derivative, this compound is expected to be amenable to CE analysis. nih.govcapes.gov.brresearchgate.net The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field. The selectivity of the separation can be manipulated by altering the pH, concentration, and composition of the background electrolyte. nih.gov
Different modes of CE could be applicable. Capillary zone electrophoresis (CZE) separates ions based on their charge-to-size ratio. nih.govresearchgate.net For a compound like "this compound", which contains a weakly acidic sulfonamide group, the pH of the running buffer would significantly influence its charge and, therefore, its migration time. nih.gov Micellar electrokinetic chromatography (MEKC), a variation of CE that uses surfactants to form micelles in the running buffer, could also be employed to separate neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer.
Coupling CE with mass spectrometry (CE-MS) would provide the high selectivity and sensitivity of mass spectrometric detection, further enhancing the analytical capabilities for this compound in complex biological fluids. nih.govresearchgate.net
| CE Parameter | Potential Condition |
| Separation Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at an optimized pH |
| Applied Voltage | 15-30 kV |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table outlines potential starting parameters for the analysis of this compound by Capillary Electrophoresis, which would necessitate further method development.
Radiometric or Fluorescent Labeling Strategies for Tracing Studies
For in vitro and in vivo tracing studies to understand the absorption, distribution, metabolism, and excretion (ADME) of "this compound", radiometric or fluorescent labeling can be invaluable. These techniques involve chemically modifying the molecule to include a radioactive isotope or a fluorescent tag.
Radiometric Labeling: This would typically involve synthesizing the compound with a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H). The labeled compound could be administered in an experimental system, and its presence and concentration in various tissues and fluids could be determined by measuring the radioactivity using techniques like liquid scintillation counting or accelerator mass spectrometry. This approach provides a highly sensitive and quantitative measure of the total drug-related material.
Fluorescent Labeling: Alternatively, a fluorescent moiety could be chemically attached to the "this compound" molecule. This would allow for the visualization and tracking of the compound's distribution in biological systems using fluorescence microscopy or other fluorescence-based detection methods. The choice of fluorophore would depend on the specific experimental requirements, including desired excitation and emission wavelengths and compatibility with the biological system.
It is important to ensure that the introduction of a label does not significantly alter the physicochemical properties and biological activity of the parent compound.
Sample Preparation and Matrix Effects Considerations in Biological Research Samples
The analysis of "this compound" in biological matrices like plasma, urine, or tissue homogenates requires meticulous sample preparation to remove interfering substances and to concentrate the analyte. nih.govresearchgate.net The choice of sample preparation technique depends on the nature of the matrix and the analyte's properties. chromatographyonline.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances. core.ac.uk
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. chromatographyonline.commdpi.com
Solid-Phase Extraction (SPE): A highly effective and versatile technique that uses a solid sorbent to selectively retain the analyte while interfering components are washed away. researchgate.netmdpi.com Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used depending on the analyte's properties.
Matrix Effects: A significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.govrsc.org The extent of matrix effects can vary between different biological matrices and even between samples from different individuals. nih.gov
Strategies to mitigate matrix effects include:
Effective Sample Cleanup: Thorough sample preparation using techniques like SPE can significantly reduce the levels of interfering components. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the regions where most matrix components elute can minimize ion suppression or enhancement.
Use of an Internal Standard: An isotopically labeled internal standard (e.g., containing ²H or ¹³C) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to compensate for matrix effects. cabidigitallibrary.org
A thorough validation of the analytical method, including an assessment of matrix effects, is essential to ensure the generation of reliable and accurate data in biological research. nih.gov
Emerging Research Directions and Future Perspectives for 4 2 Fluorobenzyl Sulfonyl Morpholine
The chemical compound 4-[(2-fluorobenzyl)sulfonyl]morpholine is part of the broader sulfonylmorpholine class, which is gaining traction in medicinal chemistry and chemical biology. The unique combination of a flexible morpholine (B109124) ring, a reactive sulfonyl group, and a fluorinated benzyl (B1604629) moiety provides a foundation for diverse applications. Future research is poised to build upon this scaffold, exploring new synthetic methodologies, uncovering novel biological functions, and leveraging advanced technologies to design next-generation compounds with tailored properties.
Conclusion of Academic Research on 4 2 Fluorobenzyl Sulfonyl Morpholine
Summary of Key Academic Findings and Contributions
A comprehensive review of publicly available academic and patent literature reveals a significant lack of specific research focused on the chemical compound 4-[(2-fluorobenzyl)sulfonyl]morpholine . Extensive searches of scientific databases and patent repositories did not yield any dedicated studies on its synthesis, characterization, or biological activity.
While research exists on structurally related compounds, the unique combination of the 2-fluorobenzyl group attached to a sulfonylmorpholine core does not appear to be a subject of published academic investigation. For instance, studies are available for analogs such as 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine, and 4-((4-Fluorophenyl)sulfonyl)morpholine. These studies explore the synthesis and potential medicinal chemistry applications of these related molecules, often focusing on the role of the morpholine (B109124) scaffold and halogen substitutions in their biological activity.
General methodologies for the synthesis of sulfonyl chlorides and the construction of the morpholine ring are well-documented in the chemical literature. These include the reaction of corresponding thiols with oxidizing agents to form sulfonyl chlorides and various strategies for the cyclization to form the morpholine heterocycle. However, the specific application of these methods to produce this compound is not described.
Patents often disclose novel chemical entities for various applications. A search of patent databases for "this compound" did not return any specific results for this compound, though patents for other morpholine derivatives exist, highlighting their importance in fields like drug discovery.
Identification of Remaining Research Questions and Directions for Future Scholarly Endeavors
Given the absence of dedicated research on This compound , the field is wide open for future scholarly endeavors. The primary and most fundamental research question is the development of a viable and efficient synthetic route to produce this specific compound. Future research could explore the following directions:
Synthesis and Characterization: The initial focus would be on the design and execution of a synthetic pathway to this compound. This would likely involve the preparation of 2-fluorobenzylsulfonyl chloride and its subsequent reaction with morpholine. Detailed characterization of the final product using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Medicinal Chemistry Exploration: Based on the known biological activities of related sulfonylmorpholine and fluorobenzyl-containing compounds, future research could investigate the potential of this compound as a therapeutic agent. This would involve screening the compound against a variety of biological targets, such as enzymes and receptors, to identify any potential pharmacological activity.
Physicochemical Properties: A thorough investigation of the physicochemical properties of this compound, such as its solubility, stability, and lipophilicity, would be crucial for any potential application, particularly in medicinal chemistry.
Comparative Studies: Once synthesized, comparative studies with its structural analogs could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. Understanding the contribution of the 2-fluoro substitution on the benzyl (B1604629) ring compared to other positional isomers or different halogen substitutions would be a key area of investigation.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 4-[(2-fluorobenzyl)sulfonyl]morpholine?
- Methodological Answer : The compound can be synthesized via sulfonylation of morpholine derivatives using 2-fluorobenzyl sulfonyl chloride. Key steps include:
- Reaction Optimization : Maintain anhydrous conditions and controlled temperatures (e.g., 0–25°C) to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of morpholine to sulfonyl chloride) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Employ -NMR and -NMR to confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and sulfonyl-morpholine moiety (e.g., morpholine protons at δ 3.5–4.0 ppm).
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 288.07) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer :
- Dose-Response Studies : Conduct assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell viability tests).
- Control Experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents.
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
Q. Which advanced techniques study the degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C.
- LC-MS/MS Analysis : Identify degradation products via fragmentation patterns (e.g., loss of sulfonyl group at m/z 144).
- Kinetic Modeling : Use pseudo-first-order kinetics to estimate half-life () and activation energy () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
